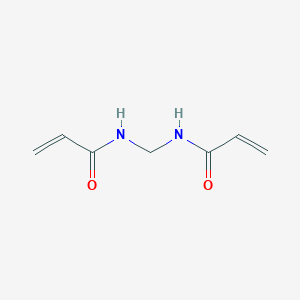

N,N'-Methylenebisacrylamide

货号 B058190

:

110-26-9

分子量: 154.17 g/mol

InChI 键: ZIUHHBKFKCYYJD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US06969750B2

Procedure details

In a 500 ml four-necked flask equipped with a stirrer, a thermometer, a reflux condenser, a dropping funnel and a nitrogen gas introducing device, 5 g of polysuccinimide obtained in Synthetic Example 2 and 10 g of DMF were charged and dissolved at about 60° C., and then 0.25 g of 2-methacryloyloxyethyl isocyanate was added. As a result, heat was generated. After the reaction was continued for 30 minutes, the temperature in the system was reduced to about 35° C., 1 g of a pregelatinized starch was charged. After the atmosphere in the four-necked flask was replaced by a nitrogen gas, 7.5 mg of 2,2-azobisaminodipropane dihydrochloride, 5 mg of ascorbic acid and 57 mg of an aqueous hydrogen peroxide (35%) solution were respectively dissolved in 1 g of ion exchange water. The resulting solutions were added to the above aqueous solution, and then the mixture was heated to about 60° C. and maintained for three hours ((1) first step). To the polymer obtained by this step, 25 g of acrylic acid and 25 mg of N,N′-methylenebisacrylamide were added. After the atmosphere in the four-necked flask was replaced by a nitrogen gas, 7.5 g of 2,2-azobisaminodipropane dihydrochloride, 5 mg of ascorbic acid and 57 mg of an aqueous hydrogen peroxide (35%) solution were respectively dissolved again in 1 g of ion exchange water. The resulting solutions were added to the above aqueous solution in this sequence, and then the mixture was heated again to about 60° C. and maintained at the same temperature for three hours ((1) second step). 1.2 g of hexamethylenediamine was dissolved in 20 g of ion exchange water and the resulting solution was added to the above aqueous solution, and then the reaction was conducted. Furthermore, 10.4 g of sodium hydroxide was dissolved in 30 g of ion exchange water and the resulting solution was added, thereby to neutralize carboxyl groups originating in acrylic acid ((1) third step). The resulting gel-like product was dried at 110° C. by a vacuum drier and the resulting dry solid was ground to obtain a water absorbent material of the present invention. The evaluation results of characteristics of the resulting water absorbent material are shown in Table 2.

[Compound]

Name

ion

Quantity

1 g

Type

solvent

Reaction Step One

[Compound]

Name

polysuccinimide

Quantity

5 g

Type

reactant

Reaction Step Two

[Compound]

Name

starch

Quantity

1 g

Type

reactant

Reaction Step Four

[Compound]

Name

2,2-azobisaminodipropane dihydrochloride

Quantity

7.5 mg

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6]C[CH2:8][N:9]=[C:10]=[O:11])(=[O:5])[C:2](C)=[CH2:3].O=C1O[C@H:18]([C@H:20]([CH2:22][OH:23])O)C(O)=C1O.OO.C(O)(=O)[CH:27]=[CH2:28].C[N:32](C=O)C>O>[C:1]([OH:6])(=[O:5])[CH:2]=[CH2:3].[CH2:8]([NH:9][C:10](=[O:11])[CH:27]=[CH2:28])[NH:32][C:22](=[O:23])[CH:20]=[CH2:18]

|

Inputs

Step One

[Compound]

|

Name

|

ion

|

|

Quantity

|

1 g

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

polysuccinimide

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCN=C=O

|

Step Four

[Compound]

|

Name

|

starch

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

2,2-azobisaminodipropane dihydrochloride

|

|

Quantity

|

7.5 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

5 mg

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

|

Step Seven

|

Name

|

|

|

Quantity

|

57 mg

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 500 ml four-necked flask equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved at about 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

As a result, heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reduced to about 35° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting solutions were added to the above aqueous solution

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 25 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(NC(C=C)=O)NC(C=C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 25 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |